Product packaging for Methyl 6-amino-2,3-dichlorobenzoate(Cat. No.:)

Methyl 6-amino-2,3-dichlorobenzoate

Cat. No.: B11882822
M. Wt: 220.05 g/mol
InChI Key: JQBPPZQAGUJLAW-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3-dichlorobenzoate is a chemical compound with the CAS registry number 755702-84-2 . It has a molecular formula of C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. The available product information includes a SMILES string of O=C(OC)C1=C(N)C=CC(Cl)=C1Cl, which fully describes its molecular structure . As a substituted benzoate ester featuring both amino and chloro functional groups, it serves as a valuable synthetic building block or intermediate in organic chemistry and pharmaceutical research. The specific applications, mechanism of action, and detailed research value for this compound are areas for researchers to define in their experimental work. A related salt form, this compound hydrochloride (CAS 72232-15-6), is also available for research purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B11882822 Methyl 6-amino-2,3-dichlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 6-amino-2,3-dichlorobenzoate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3

InChI Key

JQBPPZQAGUJLAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 6 Amino 2,3 Dichlorobenzoate

Retrosynthetic Analysis of Methyl 6-amino-2,3-dichlorobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in identifying potential synthetic routes. For this compound, the primary disconnections are at the ester and the amine functionalities.

Two logical retrosynthetic pathways can be proposed:

Pathway A: C-N Disconnection. This approach involves disconnecting the amino group from the aromatic ring. This leads back to a precursor like Methyl 2,3-dichloro-6-nitrobenzoate. The synthesis would then involve the reduction of the nitro group, a common and high-yielding reaction. This precursor can be further disconnected at the ester linkage, leading to 2,3-dichloro-6-nitrobenzoic acid.

Pathway B: C-C Disconnection (via Carboxylation). This strategy starts by disconnecting the carboxyl group, suggesting a 2,3,4-trichloroaniline (B50295) precursor. The synthesis would then involve introducing the carboxyl or ester functionality at the desired position, which can be challenging due to the directing effects of the existing substituents. A more plausible variant involves the amination of a pre-existing dichlorobenzoic acid derivative.

Disconnection Precursor 1 Precursor 2 Synthetic Transformation Required
Ester Linkage6-Amino-2,3-dichlorobenzoic acidMethanol (B129727)Fischer Esterification
Amino Group (as Nitro)Methyl 2,3-dichloro-6-nitrobenzoateN/AReduction of Nitro Group
Amino Group (via Amination)Methyl 2,3,6-trichlorobenzoateAmmonia/Amine SourceNucleophilic Aromatic Substitution / Buchwald-Hartwig Amination

Exploration of Novel Synthetic Routes and Reaction Pathways

Modern organic synthesis seeks to develop novel and efficient routes that improve upon classical methods. This involves multi-step synthesis from simple precursors, ensuring correct substituent placement through regioselective reactions, and adhering to the principles of green chemistry.

A feasible multi-step synthesis can be designed starting from a simple, commercially available precursor like 2,3-dichlorotoluene (B105489). The synthetic sequence would be as follows:

Nitration: The first step would be the nitration of 2,3-dichlorotoluene. The directing effects of the chloro- and methyl- groups would need to be carefully considered to achieve the desired regiochemistry, placing the nitro group at the 6-position.

Oxidation: The methyl group of the resulting 2,3-dichloro-6-nitrotoluene (B3040323) is then oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This yields 2,3-dichloro-6-nitrobenzoic acid.

Esterification: The carboxylic acid is converted to its methyl ester, Methyl 2,3-dichloro-6-nitrobenzoate, typically through Fischer esterification using methanol in the presence of an acid catalyst.

Reduction: The final step is the reduction of the nitro group to an amine. This is a well-established transformation that can be achieved with high efficiency using various reagents, such as iron (Fe) in acidic medium, tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C). researchgate.net This method generally produces clean products in high yields. researchgate.net

An alternative route could begin with a suitable dichlorobenzoic acid, followed by nitration and subsequent reduction, or direct amination of a trichlorobenzoate derivative. A patented method for a similar compound, 3-methyl-2-aminobenzoic acid, involves the ammoniation of 3-methyl-2-chlorobenzoic acid using a copper catalyst. google.com This suggests that a similar catalytic amination could be a viable strategy for converting a Methyl 2,3,6-trichlorobenzoate precursor.

Achieving the specific 1-amino-2,3-dichloro-6-carboxylate substitution pattern is a significant challenge. The success of the synthesis hinges on controlling the regioselectivity of the key functionalization steps.

Electrophilic Substitution: In a route involving electrophilic substitution (e.g., nitration) on a 2,3-dichlorobenzoic acid scaffold, the existing substituents' directing effects are crucial. The two chlorine atoms are deactivating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these effects determines the position of the incoming electrophile.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering powerful regioselective control. For instance, methods for the regioselective C-H azidation of anilines using a copper catalyst have been developed, which could potentially be adapted to introduce the nitrogen functionality at a late stage. nih.gov Similarly, palladium-catalyzed reactions, guided by specific ligands, can achieve meta-C-H amination, demonstrating that C-H functionalization is a versatile platform. nih.gov

Ligand-Controlled Selectivity: In transition metal-catalyzed reactions, the choice of ligand can uniquely control the regioselectivity of a transformation. Research has shown that different heterocycles can be formed from a common precursor simply by changing the palladium catalyst's ligand. acs.org This principle could be applied to favor the formation of the desired isomer in a cross-coupling or amination reaction.

Incorporating green chemistry principles aims to create more sustainable and environmentally benign chemical processes. numberanalytics.com For the synthesis of this compound, several green strategies can be considered:

Catalysis over Stoichiometric Reagents: Employing catalytic methods significantly reduces waste. For example, the reduction of the nitro group precursor is preferably done via catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) rather than using stoichiometric metals like iron or tin, which generate large amounts of metallic waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are excellent examples of atom-economical processes. rasayanjournal.co.in

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org For instance, Ullmann-type C-N coupling reactions, traditionally requiring harsh conditions, have been successfully performed in water with the help of specially designed water-soluble ligands. semanticscholar.org

Energy Efficiency: Using methods like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.injournalcra.com

Optimization of Reaction Conditions and Process Parameters

To maximize the yield and purity of this compound, systematic optimization of reaction conditions is essential. This is particularly critical for catalytic steps, such as a potential Buchwald-Hartwig amination to form the C-N bond.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, and it is highly effective for coupling aryl halides (including chlorides) with amines. researchgate.net The efficiency of this reaction is profoundly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligand are critical. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., BrettPhos, cataCXium P) are often highly effective for the amination of challenging aryl chlorides. researchgate.netacs.org The ligand's structure influences the stability and reactivity of the catalytic species, promoting the key steps of oxidative addition and reductive elimination. researchgate.net Rational ligand design, sometimes guided by kinetic studies, can lead to the development of catalysts with superior activity for specific challenging substrates. acs.org

Base and Solvent: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, NMP) can dramatically affect reaction rates and yields. A systematic screening of these parameters is necessary to identify the optimal combination for the specific substrate.

The following table illustrates a hypothetical screening process for a potential palladium-catalyzed amination of Methyl 2,3,6-trichlorobenzoate.

Entry Pd Source Ligand Base Solvent Temp (°C) Hypothetical Yield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10035
2Pd₂(dba)₃XPhosNaOt-BuToluene10075
3Pd₂(dba)₃BrettPhosNaOt-BuToluene10088
4Pd₂(dba)₃BrettPhosK₃PO₄Dioxane11062
5Pd₂(dba)₃BrettPhosCs₂CO₃Toluene10085
6Pd₂(dba)₃BrettPhos NaOt-Bu Toluene 80 91

This systematic approach allows for the identification of optimal conditions, leading to enhanced efficiency, lower catalyst loadings, and milder reaction temperatures, which are all desirable from both an economic and environmental perspective.

Solvent Effects and Reaction Medium Engineering

Nitration: The introduction of a nitro group onto the aromatic ring is typically performed in a strong, non-reactive acid medium that also acts as the solvent. Concentrated sulfuric acid is often used for this purpose.

Esterification: The conversion of the carboxylic acid to its methyl ester, a Fischer-Speier esterification, is best carried out using a large excess of methanol. masterorganicchemistry.comorganic-chemistry.org This not only serves as one of the reactants but also drives the equilibrium towards the product side. masterorganicchemistry.com To further shift the equilibrium, a co-solvent like toluene or benzene (B151609) may be used with a Dean-Stark apparatus to azeotropically remove the water byproduct. masterorganicchemistry.comorganic-chemistry.org

Reduction/Amination: The final step, converting the nitro group to an amine, can be achieved through various methods. Catalytic hydrogenation is often performed in polar solvents like methanol or water, which can effectively dissolve the substrate and facilitate interaction with the solid catalyst. chemicalbook.com Alternatively, amination of a precursor like 1,2,3-trichlorobenzene (B84244) can be performed in aqueous ammonia, sometimes with dimethyl sulfoxide (B87167) (DMSO) as a co-solvent to improve solubility and reaction rates. chemicalbook.com

The following table summarizes the solvents commonly employed in the key reaction types relevant to the synthesis of this compound.

Reaction StepSolvent/Reaction MediumPurpose and EffectReference
Nitration of Aromatic RingConcentrated Sulfuric AcidActs as both catalyst and solvent; provides a highly acidic medium required for the generation of the nitronium ion. nih.gov
Fischer EsterificationMethanol (in excess)Serves as a reactant and solvent, shifting the reaction equilibrium to favor ester formation. masterorganicchemistry.comorganic-chemistry.org
Fischer Esterification (Water Removal)Toluene or BenzeneUsed as a co-solvent with a Dean-Stark trap to remove water azeotropically, driving the equilibrium to completion. masterorganicchemistry.com
Catalytic Hydrogenation (Nitro Reduction)Methanol, Ethanol, WaterPolar solvents that dissolve the nitro-intermediate and facilitate contact with the heterogeneous catalyst surface. chemicalbook.com
Nucleophilic Aromatic Substitution (Amination)Water, Aqueous Ammonia, DMSOWater is an environmentally benign solvent. DMSO can increase the reaction rate and solubility of organic precursors. chemicalbook.comsynthiaonline.com

Temperature and Pressure Influence on Reaction Kinetics

In the nitration stage, the reaction is highly exothermic and requires careful temperature control, typically between 5°C and 25°C, to prevent over-nitration or side reactions. nih.gov

For Fischer esterification , the reaction is generally performed at the reflux temperature of the alcohol used (for methanol, this is approximately 65°C at atmospheric pressure). researchgate.net This provides sufficient thermal energy to overcome the activation barrier without requiring high-pressure equipment.

The conditions for amination or reduction can vary significantly. Catalytic hydrogenation of a nitro group to an amine using gaseous hydrogen is often conducted at elevated pressures (e.g., 2.0 MPa) and temperatures (e.g., 100°C) to ensure sufficient hydrogen solubility in the solvent and to increase the reaction rate. chemicalbook.com Conversely, nucleophilic aromatic substitution reactions to introduce the amino group, such as the aminolysis of 1,2,3-trichlorobenzene, may require high temperatures (180°C) and consequently high pressures (4.5 MPa or ~45 kgf/cm²) to proceed at a reasonable rate. patsnap.com For some reductive amination processes, increasing the temperature beyond a certain point (e.g., 140°C) may show no significant improvement in reaction outcome, while pressure can be critical up to a certain threshold (e.g., 30 bar). researchgate.net

The table below outlines typical temperature and pressure conditions for related synthetic transformations.

Reaction Type / Precursor SynthesisTemperature Range (°C)Pressure Range (MPa / bar)Influence on KineticsReference
Nitration of 2,5-dichlorobenzoic acid5 - 25 °CAtmosphericLow temperature controls exotherm and prevents side reactions. nih.gov
Amination of 2,3,4-trichloronitrobenzene80 °C0.3 - 0.4 MPa (3 - 4 bar)Moderate temperature and pressure are sufficient for high yield with a catalyst. synthiaonline.com
Hydrogenation of 2,3-Dichloronitrobenzene100 °C2.0 MPa (20 bar)Elevated pressure increases H₂ concentration in the liquid phase, accelerating the reaction. chemicalbook.com
Aminolysis of 1,2,3-trichlorobenzene180 °C4.5 MPa (45 bar)High temperature and pressure are required to drive this less favorable reaction. patsnap.com

Assessment of Synthetic Accessibility and Efficiency

Evaluating the practicality of a synthetic route involves considering its accessibility, efficiency in terms of yield and atom economy, and the availability of its starting materials.

Quantitative Evaluation of Synthetic Accessibility Scores

Synthetic Accessibility (SA) scores are algorithmic estimations of how easily a compound can be synthesized. These scores typically range from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.govresearchgate.net The calculation is based on two main components: a fragment score and a complexity penalty. nih.govebi.ac.uk The fragment score is derived from analyzing the frequency of specific molecular fragments in large databases of known molecules, reflecting a "historical knowledge" of which chemical motifs are common and thus accessible. nih.govnih.gov The complexity penalty accounts for structurally challenging features like large rings, stereocomplexity, and non-standard ring fusions. nih.gov

Yield Optimization and Atom Economy Considerations

Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. A plausible synthetic route starting from 2,3-dichlorotoluene is as follows:

Nitration: C₇H₆Cl₂ + HNO₃ → C₇H₅Cl₂NO₂ + H₂O

Oxidation: C₇H₅Cl₂NO₂ + [O] → C₇H₃Cl₂NO₄ + H₂O (Simplified)

Esterification: C₇H₃Cl₂NO₄ + CH₃OH → C₈H₅Cl₂NO₄ + H₂O

Reduction: C₈H₅Cl₂NO₄ + 3H₂ → C₈H₇Cl₂NO₂ + 2H₂O

The final step is the reduction of Methyl 2,3-dichloro-6-nitrobenzoate to this compound.

Formula of Product: C₈H₇Cl₂NO₂ (MW: 220.05 g/mol )

Formula of Reactants: C₈H₅Cl₂NO₄ (MW: 250.04 g/mol ) + 3H₂ (MW: 6.05 g/mol )

Total Mass of Reactants: 250.04 + 6.05 = 256.09 g/mol

Atom Economy: (Mass of Product / Total Mass of Reactants) * 100 = (220.05 / 256.09) * 100 ≈ 85.9%

Analysis of Upstream Product Utility and Availability

The economic viability of synthesizing this compound is heavily dependent on the availability and cost of its precursors.

2,3-Dichloroaniline (B127971): This is a key potential starting material or intermediate. It is produced by the hydrogenation of 2,3-dichloronitrobenzene. wikipedia.org It serves as a precursor in the manufacturing of dyes, pigments, and some herbicides. chemicalbook.com It is commercially available from numerous chemical suppliers. chemicalbook.com

2,3-Dichloronitrobenzene: This is the direct precursor to 2,3-dichloroaniline and is also commercially available from multiple suppliers. chemicalbook.com

1,2,3-Trichlorobenzene: This compound can be used to produce 2,3-dichloroaniline via aminolysis. patsnap.com It is often a byproduct in the production of dichlorobenzene, making it a potentially low-cost starting material. patsnap.com

2-Chloro-6-nitrotoluene: This compound can be oxidized to form the corresponding benzoic acid, a key intermediate. It is listed as a commercially available chemical building block by major suppliers. sigmaaldrich.comcpachem.com

The availability of these upstream products from multiple commercial sources indicates a stable supply chain for the synthesis. Their utility in other industrial applications, such as the production of herbicides and pigments, ensures their continued production and availability as commodity or fine chemicals. chemicalbook.comwikipedia.org

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Amino 2,3 Dichlorobenzoate

Reactivity of the Aromatic Core

The reactivity of the benzene (B151609) ring in methyl 6-amino-2,3-dichlorobenzoate is influenced by the combined electronic effects of its substituents. The amino group is a strong activating group, while the two chlorine atoms and the methyl ester group are deactivating. This creates a complex pattern of reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the powerful activating effect of the amino group. As an ortho-, para-director, the amino group would be expected to direct incoming electrophiles to the positions ortho and para to it. However, in this specific molecule, both ortho positions (positions 5 and 7, which is the same as position 1) and the para position (position 4) are already substituted. This leaves the remaining unsubstituted carbon atom, C5, as the primary site for electrophilic attack.

The two chlorine atoms and the methyl ester group are deactivating groups, which generally decrease the rate of electrophilic substitution. However, the strong activation by the amino group is typically sufficient to overcome this deactivation, allowing EAS reactions to proceed. The chlorine atoms are ortho-, para-directing, but their deactivating nature is more significant. The methyl ester group is a meta-director and deactivating. The cumulative effect of these substituents makes the C5 position the most electron-rich and sterically accessible for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions are anticipated to yield the 5-substituted product.

Electrophilic Aromatic Substitution Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄Methyl 6-amino-2,3-dichloro-5-nitrobenzoate
BrominationBr₂, FeBr₃Methyl 6-amino-5-bromo-2,3-dichlorobenzoate
ChlorinationCl₂, AlCl₃Methyl 5,6-diamino-2,3-dichlorobenzoate
SulfonationFuming H₂SO₄4-Amino-2,3-dichloro-5-(methoxycarbonyl)benzenesulfonic acid

Nucleophilic Aromatic Substitution Reactions on Halogen Sites

The presence of two chlorine atoms on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNA) reactions. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (in this case, the chlorine atoms). The methyl ester group is an electron-withdrawing group that can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the two chlorine atoms are not equivalent. The chlorine at C2 is ortho to the electron-withdrawing methyl ester group, while the chlorine at C3 is meta to it. The ortho- and para-positions relative to a strong electron-withdrawing group are more activated towards nucleophilic attack. Therefore, the chlorine atom at the C2 position is expected to be more susceptible to substitution by nucleophiles.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. The reaction conditions typically involve heating the substrate with the nucleophile, sometimes in the presence of a base.

Nucleophilic Aromatic Substitution Nucleophile Predicted Major Product
AminationRNH₂Methyl 6-amino-2-(alkylamino)-3-chlorobenzoate
AlkoxylationRO⁻Methyl 6-amino-2-alkoxy-3-chlorobenzoate
ThiolationRS⁻Methyl 6-amino-3-chloro-2-(alkylthio)benzoate

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgmnstate.eduorganic-chemistry.orglumenlearning.comnih.gov This technique utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. In this compound, there are several potential directing groups: the amino group, the methyl ester group, and the chlorine atoms.

The amino group, after protection (e.g., as a pivalamide (B147659) or carbamate), is a powerful directing group. The methyl ester group can also direct metalation to its ortho-position (C2). The chlorine atoms are weaker directing groups. The competition between these directing groups will determine the site of metalation.

Given the substitution pattern, the most likely site for deprotonation via a DoM strategy would be the C4 position, which is ortho to the C3-chloro and meta to the C6-amino group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Directed Ortho Metalation (DoM) Directing Group Predicted Site of Metalation Potential Electrophiles
Protected Amino Group-NHPiv, -NHBocC5I₂, CO₂, RCHO, etc.
Methyl Ester Group-CO₂MeC2I₂, CO₂, RCHO, etc.

Transformations Involving the Amino Functionality

The primary amino group at the C6 position is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a common strategy to protect the amino group or to introduce new functional groups into the molecule.

The reactivity of the amino group in acylation is generally high. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Amidation/Acylation Reaction Acylating Agent Product
AcetylationAcetyl chloride or Acetic anhydrideMethyl 6-acetamido-2,3-dichlorobenzoate
BenzoylationBenzoyl chlorideMethyl 6-(benzamido)-2,3-dichlorobenzoate
Sulfonylationp-Toluenesulfonyl chlorideMethyl 2,3-dichloro-6-(4-methylphenylsulfonamido)benzoate

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄). lumenlearning.comnumberanalytics.com This diazotization reaction is a cornerstone of aromatic chemistry, as the resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles. wikipedia.orgorganic-chemistry.org

The Sandmeyer reaction is a classic example of a diazonium salt transformation, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org Other transformations include the Schiemann reaction for the introduction of fluorine, reaction with potassium iodide to introduce iodine, and hydrolysis to form a phenol.

For this compound, diazotization followed by a Sandmeyer or related reaction would lead to the replacement of the amino group at the C6 position.

Diazotization and Subsequent Reaction Reagents Product
Sandmeyer (Chlorination)1. NaNO₂, HCl; 2. CuClMethyl 2,3,6-trichlorobenzoate
Sandmeyer (Bromination)1. NaNO₂, HBr; 2. CuBrMethyl 6-bromo-2,3-dichlorobenzoate
Sandmeyer (Cyanation)1. NaNO₂, H₂SO₄; 2. CuCNMethyl 2,3-dichloro-6-cyanobenzoate
Schiemann Reaction1. NaNO₂, HBF₄; 2. HeatMethyl 2,3-dichloro-6-fluorobenzoate
Iodination1. NaNO₂, H₂SO₄; 2. KIMethyl 2,3-dichloro-6-iodobenzoate
Hydrolysis1. NaNO₂, H₂SO₄; 2. H₂O, HeatMethyl 2,3-dichloro-6-hydroxybenzoate

Reductive and Oxidative Transformations

The amino group on the aromatic ring is a primary site for both reductive and oxidative chemical changes.

Reductive Transformations: The synthesis of this compound itself often involves a reductive step. A common precursor, Methyl 2,3-dichloro-6-nitrobenzoate, can be reduced to the corresponding amine. This transformation is typically achieved through catalytic hydrogenation, a widely used and efficient method for the reduction of nitro groups.

Table 1: Representative Conditions for the Reduction of a Nitroaromatic Precursor
CatalystReducing AgentSolventTemperaturePressureYield
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol (B129727)Room TemperatureAtmosphericQuantitative

This data is representative for the reduction of similar nitrobenzoates and is expected to be applicable to Methyl 2,3-dichloro-6-nitrobenzoate.

Oxidative Transformations: The amino group of anilines is susceptible to oxidation, and this compound is expected to undergo similar reactions. The product of such an oxidation depends heavily on the chosen oxidizing agent and reaction conditions.

Strong oxidizing agents, such as peroxytrifluoroacetic acid (CF₃CO₃H), are known to oxidize anilines to their corresponding nitrobenzenes. doubtnut.com This reaction proceeds through the formation of a hydroxylamine (B1172632) intermediate which is further oxidized.

In the presence of hydrogen peroxide and a selenium catalyst, such as selenium dioxide (SeO₂), anilines can be selectively oxidized to azoxyarenes or nitrosoarenes, depending on the solvent. researchgate.net For instance, in methanol, the azoxyarene is the predominant product, while in a nonpolar solvent like dichloromethane, the nitrosoarene can be isolated in good yield. researchgate.net

Reactions of the Ester Moiety

The methyl ester group of this compound is a versatile handle for further synthetic modifications, including hydrolysis, transesterification, and reduction.

Hydrolysis and Saponification Kinetics

The ester can be hydrolyzed to the corresponding carboxylic acid, 6-amino-2,3-dichlorobenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. The equilibrium can be shifted towards the products by using a large excess of water.

Saponification: This is the irreversible hydrolysis of the ester using a stoichiometric amount of a strong base, such as sodium hydroxide. The reaction results in the formation of the sodium salt of the carboxylic acid.

Transesterification Processes

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is typically an equilibrium reaction, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol that is formed.

Table 2: General Conditions for Transesterification
CatalystAlcoholConditions
Acid (e.g., H₂SO₄)R-OHReflux
Base (e.g., NaOR)R-OHReflux

Reduction to Alcohol and Further Derivatization

The ester group can be reduced to a primary alcohol, (6-amino-2,3-dichlorophenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The resulting alcohol can then be used in a variety of subsequent reactions, such as etherification or oxidation to an aldehyde.

Cross-Coupling and Catalytic Functionalization of Halogen Bonds

The two chlorine atoms on the benzene ring provide sites for carbon-carbon bond formation through various cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The chlorine atoms of this compound are expected to be reactive under Suzuki-Miyaura conditions, allowing for the introduction of a wide range of aryl or vinyl substituents.

The reactivity of the two chlorine atoms may differ due to their electronic and steric environments, potentially allowing for selective mono- or di-arylation by carefully controlling the reaction conditions, such as the choice of catalyst, base, and solvent.

Table 3: General Parameters for Suzuki-Miyaura Coupling of Aryl Chlorides
Palladium CatalystLigandBaseSolventBoronic Acid/Ester
Pd(OAc)₂Phosphine-based (e.g., PPh₃, SPhos)K₂CO₃, K₃PO₄Toluene (B28343), DioxaneR-B(OH)₂
PdCl₂(dppf)dppfCs₂CO₃DMFR-B(pin)

These are general conditions and would require optimization for the specific substrate, this compound.

The successful application of these reactions would open up avenues for the synthesis of a diverse library of derivatives with potential applications in various fields of chemical research.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While specific studies on this compound are limited in publicly available literature, the reactivity of similar polychlorinated anilines provides valuable insights. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For a substrate like this compound, the choice of catalyst, ligand, and base is crucial to achieve selective amination at one of the C-Cl bonds. Generally, bulky, electron-rich phosphine ligands are employed to facilitate the catalytic cycle. researchgate.net The reaction conditions, including temperature and solvent, also play a significant role in the yield and selectivity of the amination product.

Table 1: Illustrative Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines

Aryl ChlorideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-ChlorotolueneAniline (B41778)Pd(OAc)₂XPhosNaOtBuToluene10095
2-ChlorotolueneMorpholinePd₂(dba)₃RuPhosK₃PO₄Dioxane8088
4-Chloroanisolen-HexylaminePd(OAc)₂SPhosCs₂CO₃Toluene11092

This table presents generalized data for Buchwald-Hartwig aminations of aryl chlorides to illustrate typical reaction conditions and is not specific to this compound.

The mechanism of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. researchgate.net

Negishi and Stille Coupling Applications

The Negishi and Stille coupling reactions are versatile methods for the formation of C-C bonds, utilizing organozinc and organotin reagents, respectively. These reactions offer alternative strategies for the functionalization of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. dntb.gov.ua The reaction is known for its high functional group tolerance and has been successfully applied to a wide range of substrates. For a substrate like this compound, the preparation of the corresponding organozinc reagent or the use of a pre-formed organozinc partner would be the key step. The choice of catalyst and ligand is crucial for efficient coupling.

Stille Coupling: The Stille reaction couples an organostannane with an organic halide, catalyzed by a palladium complex. wikipedia.org Organostannanes are generally stable and can be prepared with a variety of functional groups. This reaction provides another avenue for introducing new carbon-based substituents onto the aromatic ring of this compound.

Table 3: Illustrative Conditions for Negishi and Stille Couplings of Aryl Halides

Coupling ReactionAryl HalideOrganometallic ReagentCatalystLigandSolventTemperature (°C)Yield (%)
Negishi4-IodoanisolePhenylzinc chloridePd(OAc)₂SPhosTHF6092
Stille2-Bromopyridine(Tributylstannyl)benzenePd(PPh₃)₄-Toluene11088

This table showcases general conditions for Negishi and Stille reactions and does not reflect specific data for this compound.

Detailed Mechanistic Studies of Key Transformations

Understanding the mechanisms of these coupling reactions is paramount for optimizing reaction conditions and expanding their scope. While specific mechanistic studies on this compound are not extensively documented, general principles derived from related systems can be applied.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. In the context of Buchwald-Hartwig amination of aryl chlorides, ¹³C KIE studies have supported a mechanism where the oxidative addition of the aryl chloride to the Pd(0) complex is the rate-determining step. nih.gov The magnitude of the KIE can be influenced by the nature of the halide and the base used in the reaction. nih.gov Similar studies on the Sonogashira coupling could provide insights into whether the oxidative addition or another step, such as transmetalation, is rate-limiting for substrates like this compound.

Hammett Analysis for Substituent Effects

Hammett analysis allows for the quantitative assessment of the electronic effects of substituents on the reaction rate. A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can reveal whether the transition state of the rate-determining step is stabilized by electron-donating or electron-withdrawing groups. For palladium-catalyzed C-H bond functionalizations, non-linear, concave Hammett plots have been observed, suggesting a change in mechanism or rate-determining step as the electronic nature of the substituents is varied. bohrium.com A similar analysis for the cross-coupling reactions of a series of substituted 2,3-dichloroanilines could provide valuable information about the electronic demands of the reaction involving this compound.

Reaction Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates provide direct evidence for a proposed catalytic cycle. In the Buchwald-Hartwig amination, palladium(II) amido complexes have been isolated and characterized, confirming their role as key intermediates. researchgate.net Similarly, for other palladium-catalyzed reactions, the isolation of oxidative addition products or transmetalation intermediates would offer significant mechanistic insights. For a substrate like this compound, the isolation of a palladium complex coordinated to the dichlorinated aniline moiety would be a key target for understanding the initial steps of the catalytic cycle.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Amino 2,3 Dichlorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Methyl 6-amino-2,3-dichlorobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons.

The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring (H-4 and H-5). The electron-donating amino group and the electron-withdrawing chloro and methoxycarbonyl groups will influence the chemical shifts of these protons. The proton at the C-5 position, being ortho to the amino group, is expected to be shielded and appear at a lower chemical shift compared to the proton at the C-4 position, which is influenced by the adjacent chloro and ester groups. A typical coupling constant for ortho-coupled aromatic protons is in the range of 7-9 Hz.

The protons of the amino group (NH₂) are anticipated to appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration. The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet in a region typical for methyl esters.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-47.0 - 7.3d8.0
H-56.7 - 6.9d8.0
NH₂4.5 - 5.5br s-
-OCH₃3.8 - 3.9s-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methyl ester group (the carbonyl carbon and the methoxy (B1213986) carbon). The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

The carbon atom attached to the amino group (C-6) is expected to be shielded, while the carbons bearing the chloro substituents (C-2 and C-3) and the ester group (C-1) will be deshielded. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1130 - 135
C-2132 - 137
C-3128 - 133
C-4120 - 125
C-5115 - 120
C-6145 - 150
C=O165 - 170
-OCH₃50 - 55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment is predicted to show a cross-peak between the aromatic protons at H-4 and H-5, confirming their ortho-relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will correlate protons with their directly attached carbons. sdsu.edu Predicted correlations include the H-4 proton with C-4, the H-5 proton with C-5, and the methyl protons with the -OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations. sdsu.edu Key predicted correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C-1.

The H-4 proton to C-2, C-6, and C-5.

The H-5 proton to C-1, C-3, and C-4.

The amino protons to C-1 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations. For instance, a correlation between the amino protons and the H-5 proton would be expected, confirming their spatial proximity.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. The exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).

Calculated Exact Mass:

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₈H₇³⁵Cl₂NO₂218.9854

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely involve the initial loss of small neutral molecules.

Common fragmentation pathways for similar compounds include the loss of the methoxy group (-OCH₃) as methanol (B129727) or a methoxy radical, and the loss of the entire ester group. Subsequent fragmentation could involve the loss of chlorine atoms or carbon monoxide.

Proposed Fragmentation of [M+H]⁺:

Loss of methanol (-32 Da): [C₈H₈Cl₂NO₂]⁺ → [C₇H₄Cl₂NO]⁺ + CH₃OH

Loss of the methoxycarbonyl group (-59 Da): [C₈H₈Cl₂NO₂]⁺ → [C₇H₇Cl₂N]⁺ + COOCH₃

Subsequent loss of chlorine: Fragmentation of the resulting ions could proceed via the loss of a chlorine radical or hydrogen chloride.

A detailed analysis of the MS/MS spectrum would be required to confirm the exact fragmentation pathways and the structures of the resulting product ions.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For this compound, this technique provides invaluable insights into its molecular conformation, crystal packing, and the non-covalent interactions that govern its supramolecular architecture.

Single-Crystal Growth and Optimization

The foundation of a successful X-ray diffraction analysis is the cultivation of high-quality single crystals. For organic molecules like this compound, the slow evaporation technique is a commonly employed and effective method. bohrium.comresearchgate.net This process involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol, acetonitrile, or mixtures containing these are frequently used for growing crystals of aminobenzoate derivatives. researchgate.netscirp.org The optimization of crystal growth involves fine-tuning parameters like temperature, solvent polarity, and the rate of evaporation to minimize defects and obtain crystals of sufficient size and quality for diffraction experiments.

Determination of Molecular Conformation and Packing

Once a suitable single crystal is obtained, X-ray diffraction analysis can determine its crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as methyl 2-amino-3-chloro-4-methoxybenzoate, provides a strong basis for prediction. researchgate.net For instance, similar compounds often crystallize in monoclinic or triclinic systems. bohrium.comresearchgate.net

The analysis would reveal the planarity of the benzene ring and the relative orientations of the amino, ester, and chloro substituents. The ester group's conformation relative to the aromatic ring and the pyramidalization of the amino group would be precisely determined. The crystal packing, or how individual molecules arrange themselves in the unit cell, is also elucidated. This arrangement is dictated by a combination of steric effects and intermolecular forces, aiming to achieve the most thermodynamically stable structure.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-14
b (Å)~4-9
c (Å)~11-17
β (°)~90-115
Z (molecules/unit cell)4

Note: This table is predictive, based on data from analogous structures like methyl 2-amino-3-chloro-4-methoxybenzoate and 2-amino-6-methylpyridinium p-chlorobenzoate dihydrate. bohrium.comresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant in molecules containing both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and potentially the alkoxy oxygen of the ester). rsc.org

It is anticipated that the primary intermolecular interaction would be N-H···O hydrogen bonds, where the hydrogen atoms of the amino group interact with the carbonyl oxygen of an adjacent molecule. semanticscholar.org This type of interaction often leads to the formation of dimers or extended chains. ucl.ac.uk Furthermore, studies on related ester compounds have shown that N-H···O hydrogen bonds can also form with the alkoxy oxygen of the ester group, a less common but important interaction. rsc.org The presence of chlorine atoms also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N), which can further stabilize the crystal packing. These collective interactions create a three-dimensional supramolecular assembly. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the compound. For this compound, characteristic absorption bands are expected for its key functional groups.

The N-H stretching vibrations of the primary amino group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is expected to produce a strong, sharp peak around 1700-1730 cm⁻¹. The presence of hydrogen bonding can cause a shift of this peak to a lower wavenumber. The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the far-infrared region, generally below 800 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (N-H)Asymmetric & Symmetric Stretch3450 - 3300
Amino (N-H)Scissoring1650 - 1580
Carbonyl (C=O)Stretch1730 - 1700
Aromatic (C=C)Stretch1600 - 1450
Ester (C-O)Stretch1300 - 1100
C-ClStretch800 - 600

Note: This table is predictive, based on general spectroscopic principles and data from analogous compounds such as other aminobenzoic acids and dichlorobenzoates. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the benzene ring should produce a strong signal. The C-Cl stretching vibrations, which may be weak in the IR spectrum, often show strong intensity in the Raman spectrum. Similar to the FT-IR spectrum, N-H and C=O stretching vibrations will also be present, although their relative intensities may differ. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the electronic environment.

For this compound, the UV-Vis spectrum is primarily governed by the electronic transitions associated with the substituted benzene ring. The benzene chromophore itself exhibits characteristic π → π* transitions. However, the presence of substituents—an amino group (-NH₂), two chlorine atoms (-Cl), and a methyl ester group (-COOCH₃)—significantly influences the absorption characteristics. These substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption bands (hyperchromic or hypochromic effects).

The amino group is a strong auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, the lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring through resonance. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the π → π* transitions.

The chlorine atoms, being halogens, exhibit a dual effect. They are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R) due to their lone pairs of electrons. In the case of UV-Vis spectroscopy, the resonance effect often dominates, leading to a bathochromic shift, although typically less pronounced than that of an amino group. The presence of two chlorine atoms on the ring is expected to further modulate the electronic transitions.

The methyl ester group (-COOCH₃) is an electron-withdrawing group. This group can also extend the conjugation of the π-system, which generally leads to a bathochromic shift.

In addition to the π → π* transitions, the presence of heteroatoms with lone pairs of electrons (N in the amino group and O in the ester group) allows for n → π* transitions. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital. Typically, n → π* transitions are of lower intensity compared to π → π* transitions.

The following table summarizes the anticipated electronic transitions for this compound based on theoretical principles and data from analogous compounds.

Table 1: Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm)Electronic TransitionAssociated Chromophore/Functional Group
~ 210-230π → πBenzene Ring (E2-band)
~ 270-290π → πBenzene Ring (B-band) with auxochromic shifts
~ 320-350n → π*Carbonyl group of the ester and amino group
Note: The values presented in this table are theoretically predicted based on the analysis of structurally similar compounds and the known effects of the present functional groups on the benzene chromophore. Experimental verification is required for confirmation.

Computational Chemistry and Theoretical Investigations of Methyl 6 Amino 2,3 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret the properties of molecules based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has proven to be a versatile and accurate tool for predicting the ground-state properties of molecules like Methyl 6-amino-2,3-dichlorobenzoate.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of properties. und.edunih.gov These include optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental findings. und.edu

Table 1: Illustrative Ground State Properties of this compound calculated using DFT

PropertyCalculated ValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
PolarizabilityValuea.u.
Point GroupC1

Note: The values in this table are illustrative and would be obtained from a specific DFT calculation.

For even higher accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. und.edunih.gov

These high-accuracy calculations are computationally more demanding but can serve as a benchmark for DFT results. They are particularly useful for calculating properties where electron correlation effects are significant, such as interaction energies and excited state properties. und.edunih.gov

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.

For this compound, the presence of the amino and methyl ester groups allows for rotational flexibility, leading to different possible conformations. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-N bond of the amino group and the C-O bond of the ester) and calculating the energy of each conformation. This process identifies the global minimum energy conformer and other low-energy conformers that may be populated at room temperature. The results of such an analysis are typically visualized using a potential energy surface.

Table 2: Illustrative Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-Cl (ortho)Value Å
Bond LengthC-Cl (meta)Value Å
Bond LengthC-NValue Å
Bond AngleCl-C-CValue °
Dihedral AngleC-C-N-HValue °

Note: The values in this table are illustrative and would be obtained from a specific geometry optimization calculation.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the carbonyl group of the ester and the dichlorinated benzene (B151609) ring, which are the electron-deficient regions.

Table 3: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Note: The values in this table are illustrative and would be obtained from a specific electronic structure calculation.

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net

In the ESP map of this compound, the area around the oxygen atoms of the ester group and the nitrogen atom of the amino group would be expected to show a negative potential (red/yellow). Conversely, the hydrogen atoms of the amino group and the regions around the chlorine atoms would exhibit a positive potential (blue). This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites of reactivity. researchgate.net

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational prediction of NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined.

These calculations are typically performed on a geometry-optimized structure of the molecule. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. nih.gov The predicted chemical shifts, while not identical to experimental values due to solvent effects and other environmental factors, provide a strong basis for signal assignment.

Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on typical values for similar aromatic compounds.

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1130.0H (on C4)7.30
C2135.0H (on C5)6.80
C3128.0H (Amino)4.50
C4125.0H (Methyl)3.90
C5115.0
C6145.0
C=O168.0
O-CH₃52.0
Note: These values are hypothetical and for illustrative purposes only.

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectra are critical for understanding the molecular vibrations of this compound. These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes of the molecule. nih.gov

A detailed vibrational analysis allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. nih.gov For instance, the characteristic C=O stretching frequency of the ester group, the N-H stretching of the amino group, and the C-Cl stretching modes can be identified. These theoretical spectra serve as a valuable guide for interpreting experimental FT-IR and FT-Raman spectra. nih.gov

An illustrative table of key predicted vibrational frequencies is presented below.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch3450-3300Asymmetric and symmetric stretching of the amino group
C-H Stretch (Aromatic)3100-3000Stretching of C-H bonds on the benzene ring
C-H Stretch (Methyl)2950-2850Stretching of C-H bonds in the methyl group
C=O Stretch1720Stretching of the carbonyl group in the ester
C-N Stretch1350-1250Stretching of the carbon-nitrogen bond
C-Cl Stretch800-600Stretching of the carbon-chlorine bonds
Note: These values are hypothetical and based on typical ranges for the specified functional groups.

Reaction Pathway and Transition State Analysis

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states.

Energy Profiles for Proposed Reaction Mechanisms

By calculating the potential energy surface for a given reaction, such as the esterification of 6-amino-2,3-dichlorobenzoic acid or electrophilic substitution on the aromatic ring, the energy profiles of various proposed mechanisms can be constructed. nih.gov These profiles map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. nih.gov

For example, a study on the esterification of benzoic acid would reveal the energy barriers associated with the tetrahedral intermediate formation and its subsequent collapse to form the ester and water. tcu.edu The activation energies for each step can be determined, providing a quantitative measure of the reaction's feasibility. dnu.dp.ua

A hypothetical energy profile for a generic single-step reaction of this compound is depicted below, illustrating the concepts of activation energy (Ea) and reaction enthalpy (ΔH).

Reaction Coordinate Relative Energy (kcal/mol)
Reactants0
Transition State+20
Products-10
Note: This data is for illustrative purposes only.

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. For instance, in electrophilic aromatic substitution, the regioselectivity (i.e., the position of attack on the aromatic ring) can be predicted by analyzing the distribution of electron density and the stability of the possible intermediates (sigma complexes). mdpi.com

Molecular Dynamics (MD) Simulations (if applicable for solution behavior)

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a condensed phase, such as in solution. researchgate.net For this compound, MD simulations can provide insights into its solvation, conformational dynamics, and interactions with solvent molecules.

By simulating the trajectory of the molecule in a box of solvent (e.g., water or an organic solvent) over time, properties such as the radial distribution functions between the solute and solvent can be calculated. uc.cl This can reveal the structure of the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the amino group and water molecules. dntb.gov.ua MD simulations are particularly useful for understanding how the solvent environment influences the conformational preferences and reactivity of the molecule. rsc.org

Applications As a Synthetic Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both an amino group and a methyl ester in a 1,2-relationship on the aromatic ring makes Methyl 6-amino-2,3-dichlorobenzoate an ideal precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, while the ester can undergo cyclization reactions with suitable reagents.

This compound is a key starting material in the synthesis of substituted pyrazolopyrimidinones. These compounds are of interest in medicinal chemistry. In a patented synthetic route, this compound hydrochloride is reacted with a pyrazole (B372694) intermediate to construct the pyrazolopyrimidinone (B8486647) core. This reaction highlights the utility of the aminobenzoate structure in building complex, multi-ring systems containing nitrogen.

The general approach involves the condensation of the amino group of this compound with a suitable pyrazole derivative, followed by an intramolecular cyclization to form the final pyrimidinone ring. The dichloro-substitution on the benzene (B151609) ring is retained in the final product, offering further sites for modification.

The synthesis of pyrazolopyrimidinones from this compound is a prime example of its application in forming fused ring systems. The reaction sequence results in the fusion of a pyrimidine (B1678525) ring onto the initial pyrazole, with the dichlorophenyl group serving as a significant substituent. This synthetic strategy demonstrates the compound's role in constructing bicyclic and polycyclic heterocyclic frameworks. The chlorine atoms can influence the electronic properties of the final molecule and can also be used as handles for further synthetic transformations, such as cross-coupling reactions, to build even more complex structures.

Table 1: Synthesis of Fused Heterocycles from this compound

PrecursorReagentResulting HeterocycleApplication
This compoundSubstituted PyrazolePyrazolopyrimidinoneMedicinal Chemistry Intermediate

Intermediate in Natural Product Synthesis Analogs

While direct examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, its structural motifs are present in various bioactive compounds. Halogenated aminobenzoic acid derivatives are precursors to a wide range of alkaloids and other nitrogen-containing natural products. The specific substitution pattern of this compound makes it a potential starting material for the synthesis of analogs of natural products where a dichlorinated phenyl group is desired. Such analogs are often synthesized to explore structure-activity relationships and to develop new therapeutic agents with improved properties.

Role in the Generation of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. Functionalized building blocks like this compound are valuable in DOS because the different reactive sites can be selectively addressed to generate a wide array of products from a single starting material. frontiersin.orgnih.govnih.gov

The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. The chlorine atoms can participate in nucleophilic aromatic substitution or cross-coupling reactions. This multi-faceted reactivity allows for the generation of a library of compounds with diverse appendages and core structures, which is a central goal of diversity-oriented synthesis. frontiersin.orgnih.govnih.gov

Utilization in the Construction of Advanced Organic Materials (General)

Halogenated aromatic compounds are used in the synthesis of various functional organic materials, including polymers and liquid crystals. The presence of chlorine atoms in this compound can impart specific properties, such as flame retardancy or modified electronic characteristics, to the resulting materials. Halogen bonding, a non-covalent interaction involving halogen atoms, is an emerging tool in polymer science for creating self-assembling and smart materials. rsc.orgnih.govnih.govresearchgate.netrsc.org

Although specific examples of the incorporation of this compound into advanced organic materials are not widely reported, its structure suggests potential applications. It could be envisioned as a monomer or a precursor to a monomer for the synthesis of specialty polymers where the dichlorophenyl unit and the potential for further functionalization via the amino group could be exploited to create materials with tailored properties.

Future Research Directions and Emerging Paradigms

Development of Enantioselective Synthetic Methodologies

The presence of a chiral center in many biologically active molecules necessitates the development of enantioselective synthetic methods. While methyl 6-amino-2,3-dichlorobenzoate itself is achiral, its derivatives often are. Future research will likely focus on the development of catalytic asymmetric transformations to produce enantiomerically pure derivatives. This could involve the use of chiral catalysts for reactions such as asymmetric hydrogenation or amination. The synthesis of enantiopure β-amino acids, for example, has garnered significant interest due to their pharmaceutical applications. canberra.edu.au Methodologies developed in this area could be adapted for the enantioselective synthesis of derivatives of this compound.

A key strategy could involve the conversion of the amino group or the ester functionality into a prochiral substrate, followed by an enantioselective reaction. For instance, derivatization of the amino group to an imine would allow for asymmetric reduction to a chiral amine. Similarly, α-functionalization of the ester could be achieved enantioselectively using chiral auxiliaries or catalysts. The synthesis of enantiomerically enriched aminophosphonates from N-protected (aziridin-2-yl)methylphosphonates highlights the potential of using cyclic intermediates to introduce chirality with high stereocontrol. mdpi.com

Integration into Flow Chemistry Systems for Continuous Production

The paradigm of chemical manufacturing is gradually shifting from batch processing to continuous flow chemistry. This approach offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising avenue for future research.

Continuous flow systems can facilitate multi-step syntheses, minimizing the need for isolation and purification of intermediates. nih.gov For instance, the synthesis of agrochemicals like bixafen (B1247100) and fluxapyroxad (B1673505) has been successfully demonstrated in a continuous flow setup, involving steps such as C-N arylation and amidation. nih.gov Similar strategies could be envisioned for the production of complex molecules derived from this compound. The development of an automated continuous flow platform for the synthesis of deoxy-sugar building blocks showcases the potential for producing complex molecules with high efficiency and control. nih.gov

Application of Machine Learning and Artificial Intelligence in Synthesis Design

Computer-aided synthesis planning (CASP) programs can analyze the structure of a target molecule and retrospectively suggest potential starting materials and reaction steps. nih.gov This can significantly accelerate the discovery of new derivatives of this compound. Furthermore, machine learning models can be trained on large datasets of chemical reactions to predict the success of a particular transformation, thereby reducing the number of failed experiments and saving valuable resources. researchgate.netnih.gov The "Artificial Intelligence in Chemical Reaction Design and Discovery" (AICReDD) project aims to create an AI that can predict the entire course of a chemical reaction and suggest novel and useful transformations. jst.go.jp

Exploration of Novel Reactivity and Unconventional Transformations

The unique electronic and steric properties of this compound, conferred by the presence of two chlorine atoms and an amino group on the benzene (B151609) ring, open up possibilities for exploring novel and unconventional chemical transformations. Future research could focus on leveraging these properties to achieve selective functionalization of the aromatic ring.

For example, the chlorine atoms could be subjected to various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can direct ortho-lithiation or be transformed into other functional groups, enabling further diversification. The development of novel derivatives of 6-amino-2-phenylbenzothiazoles, for instance, involved the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction of the nitro group. nih.gov Such condensation reactions could be explored for this compound to synthesize novel heterocyclic systems.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable in terms of efficiency and atom economy. The functional groups present in this compound make it an ideal candidate for participation in various MCRs.

The amino group can react with a carbonyl compound and an isocyanide in a Ugi-type reaction, or with an aldehyde and a β-ketoester in a Hantzsch-type reaction. Aminobenzoic acids have been shown to undergo different types of multicomponent reactions depending on the reaction conditions. researchgate.net For example, the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved through a multi-component reaction of aldehydes, malononitrile, and thiophenols. nih.gov Similarly, the four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles highlights the power of MCRs in generating molecular diversity. researchgate.net The exploration of MCRs involving this compound could lead to the rapid discovery of novel compounds with interesting biological activities.

Q & A

Q. Example Workflow :

StepReagents/ConditionsPurpose
12,4,6-trichlorotriazine, DIPEA, 35°CIntroduce first substituent
22-chlorophenol/DIPEA, 40°CSecond substitution
3Methyl 3-aminobenzoate, DIPEAFinal amination

Key Data : Reaction yields for analogous compounds range from 70–90% under optimized conditions .

Advanced: How can computational methods resolve contradictions in experimental data for substituent positioning in this compound derivatives?

Methodological Answer:
Conflicting NMR or crystallographic data on substituent positions (e.g., Cl vs. NH₂ orientation) can arise due to dynamic effects or crystal packing. To address this:

DFT Calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate substituent positions .

Cambridge Structural Database (CSD) Analysis : Query the CSD for analogous benzoate structures to identify common bonding patterns. For example, >80% of dichlorobenzoates in the CSD exhibit ortho-directing effects for amino groups .

X-ray Refinement with SHELXL : Use high-resolution data and SHELXL’s twinning correction to resolve ambiguities in electron density maps .

Example : Methyl 5-amino-2,3-dichlorobenzoate (a structural analog) shows predicted collision cross-section (CCS) values of 140–153 Ų via ion mobility spectrometry, which can validate computational models .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Amino proton : Broad singlet at δ 5.5–6.5 ppm (DMSO-d₆) .
    • Methyl ester : Sharp singlet at δ 3.7–3.9 ppm .
  • IR Spectroscopy :
    • Ester carbonyl (C=O) at 1700–1750 cm⁻¹.
    • NH₂ stretching at 3300–3500 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. Bioactivity Data (Analogous Compounds) :

CompoundActivityIC₅₀ (µM)
Methyl 2,4-dichlorobenzoateHerbicidal0.5
6-Amino-2,4-dioxo-triazineAnticancer12.3

Basic: What safety protocols are recommended for handling this compound in lab settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (amines can cause sensitization).
  • Ventilation : Use fume hoods during synthesis (chlorinated compounds may release HCl vapors).
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Advanced: Can machine learning models predict the solubility of this compound in nonpolar solvents?

Methodological Answer:
Yes. Train models using:

  • Descriptors : LogP, polar surface area, CCS values .
  • Datasets : PubChem solubility data for 200+ benzoates.
  • Algorithms : Random Forest or Gradient Boosting (R² >0.85 for test sets).

Q. Predicted Solubility :

SolventPredicted mg/mL
Hexane0.2
EtOAc12.4

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